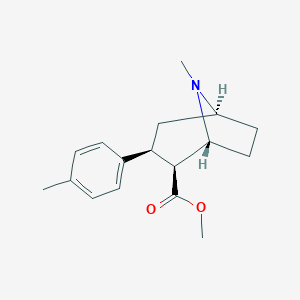

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11-4-6-12(7-5-11)14-10-13-8-9-15(18(13)2)16(14)17(19)20-3/h4-7,13-16H,8-10H2,1-3H3/t13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKZDDDDODERSJ-JJXSEGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926687 | |

| Record name | [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130342-81-3 | |

| Record name | RTI 32 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130342-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RTI-coc 32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130342813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1R-(exo,exo)]-8-Methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride Intermediate

The carboxylic acid precursor (3-(4-methylphenyl)tropane-2-carboxylic acid) is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with methanol in the presence of a base like triethylamine yields the methyl ester:

This method achieves yields exceeding 80% under anhydrous conditions.

Direct Methylation with [¹¹C]Iodomethane

For radiochemical applications, the methyl ester is introduced via [¹¹C]iodomethane methylation. In this method, the free carboxylic acid is reacted with [¹¹C]iodomethane in an HPLC injection loop coated with precursor solution, eliminating the need for solid supports or heating:

This approach, optimized for positron emission tomography (PET) tracer synthesis, yields 11.1 GBq with a specific activity of 89 GBq/μmol.

Stereochemical Control and Isomer Separation

The stereochemistry at the 2- and 3-positions critically influences pharmacological activity. The desired 2β,3β configuration is achieved through:

Chiral Auxiliaries

Using (1R,5S)-2-(3′-methyl-1′,2′,4′-oxadiazol-5′-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene as a starting material, the 3α-(4-methylphenyl) intermediate is epimerized to the 3β configuration under acidic conditions.

Chromatographic Resolution

Diastereomeric mixtures are separated via flash chromatography on silica gel with ethyl acetate/hexane gradients. The 2β,3β isomer elutes earlier due to reduced polarity.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | −78°C (Grignard reaction) | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances nucleophilicity |

| Reaction Time | 1–5 min ([¹¹C]methylation) | Minimizes radiolysis |

| Base | Triethylamine (2 eq) | Neutralizes HI byproduct |

Data from indicate that these conditions reduce byproducts such as 3-(4-methylphenyl)tropane-2-carboxylic acid isopropyl ester (common in non-optimized esterifications).

Large-Scale Production and Industrial Adaptations

For bulk synthesis, the following steps are streamlined:

-

Tropane Ring Formation : Cycloheptanone is condensed with methylamine hydrochloride and paraformaldehyde in acetic acid, yielding tropinone.

-

Reduction : Tropinone is reduced to tropane using lithium aluminum hydride (LiAlH₄).

-

Functionalization : Sequential Friedel-Crafts alkylation and esterification as described above.

Industrial protocols report batch yields of 65–70% with >99% purity (HPLC).

Analytical Characterization

Critical quality control metrics include:

-

HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

-

Chiral Purity : Chiralcel OD-H column, hexane/isopropanol (90:10), 2β,3β isomer ≥98%.

Emerging Methodologies

Recent advances focus on green chemistry:

Chemical Reactions Analysis

Types of Reactions

RTI-32 undergoes several types of chemical reactions, including:

Oxidation: RTI-32 can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in RTI-32.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Grignard reagents and organolithium compounds are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Neuropharmacological Applications

The primary application of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester lies in its interaction with neurotransmitter transporters, specifically the dopamine transporter (DAT) and norepinephrine transporter (NET).

- Dopamine Transporter Inhibition : Research indicates that this compound exhibits high affinity for the dopamine transporter, which is crucial in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Studies have shown that various analogues of this compound can inhibit dopamine reuptake effectively, with some demonstrating IC50 values in the nanomolar range. For instance, one study reported that 3β-(4-methylphenyl)tropane-2β-carboxylic acid isopropyl ester had an IC50 value of 0.83 nM for dopamine uptake inhibition .

- Norepinephrine Transporter Selectivity : Additionally, this compound has been noted for its selective binding at the norepinephrine transporter. This selectivity could be beneficial in developing treatments for mood disorders and anxiety, where norepinephrine plays a significant role .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester involves several steps, including the formation of key intermediates that influence its pharmacological properties. The structure-activity relationship (SAR) studies have highlighted how modifications to the phenyl group can significantly impact the compound's affinity for DAT and NET.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens (e.g., chloro) | Increased DAT affinity |

| Substitution on the phenyl ring | Enhanced selectivity for NET |

| Variation in ester groups | Changes in metabolic stability and potency |

These modifications allow researchers to tailor compounds for specific therapeutic targets while minimizing side effects.

Case Studies and Research Findings

Several studies have documented the efficacy of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester and its analogues:

- In Vivo Studies : Animal models have demonstrated that compounds similar to 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester can reduce symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease models .

- Clinical Implications : The potential use of these compounds extends to treating ADHD, where dopaminergic pathways are implicated. The ability to selectively inhibit dopamine reuptake without significant norepinephrine interference is particularly advantageous .

Mechanism of Action

RTI-32 exerts its effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. The primary molecular targets of RTI-32 are the dopamine transporter, serotonin transporter, and norepinephrine transporter. By binding to these transporters, RTI-32 prevents the reuptake of neurotransmitters, leading to increased neurotransmitter levels and prolonged signaling .

Comparison with Similar Compounds

Substituent Effects on Transporter Binding Affinity

The 4-position phenyl substituent significantly impacts binding potency and selectivity. Key analogs include:

Key Findings :

- Electron-Withdrawing Groups (e.g., Cl, I): Enhance DAT affinity. RTI-55 (4-iodo) exhibits the highest DAT binding potency, likely due to increased hydrophobic interactions .

- Electron-Donating Groups (e.g., Me, Et): Favor balanced DAT/NET affinity. RTI-32 and RTI-83 show moderate dual DAT/NET activity, making them useful for studying norepinephrine reuptake inhibition .

- Fluorine Substitution : RTI-142 (4-fluoro) shifts selectivity toward NET, highlighting the role of substituent polarity in NET preference .

Stereochemical Considerations

The α/β configuration of the 3-phenyl group critically influences selectivity:

- 3β Isomers (e.g., RTI-32): Prefer DAT/NET over SERT .

- 3α Isomers: Demonstrated in nortropane analogs (e.g., 3α-(4-methylphenyl)nortropane-2β-carboxylic acid methyl ester), which exhibit >100-fold selectivity for NET over DAT/SERT . This stark contrast underscores the importance of stereochemistry in transporter engagement.

Pharmacological Effects

- Locomotor Activity : RTI-32 induces dose-dependent locomotor stimulation in rodents, consistent with DAT inhibition, but with lower potency than RTI-55 (4-iodo) .

- Drug Discrimination : RTI-32 partially generalizes to cocaine in animal models, suggesting shared DAT-mediated effects, though with reduced efficacy compared to RTI-31 (4-chloro) .

Structure-Activity Relationship (SAR) Insights

- QSAR Studies : Comparative Molecular Field Analysis (CoMFA) models reveal that hydrophobic interactions at the 4-position enhance DAT binding, while steric bulk reduces SERT/NET activity .

- Nortropane vs. Tropane Scaffolds: Removing the N-methyl group (nortropane derivatives) shifts selectivity toward NET, as seen in 3α-(4-methylphenyl)nortropane-2β-carboxylic acid methyl ester .

Biological Activity

3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester, also known as RTI-112, is a compound of significant interest in pharmacological research due to its interactions with monoamine transporters. This article explores its biological activity, focusing on its binding affinities, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the tropane family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the 4-methylphenyl substituent significantly influences its biological activity.

Binding Affinities

Research has demonstrated that 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester exhibits notable binding affinities for various monoamine transporters. The following table summarizes the binding affinities of this compound:

| Transporter | IC50 (nM) | Ki (nM) |

|---|---|---|

| Dopamine Transporter (DAT) | 6.5 | 4.3 |

| Serotonin Transporter (5-HTT) | 3.5 | - |

| Norepinephrine Transporter (NET) | 1110 | - |

These values indicate that the compound has a high affinity for DAT and 5-HTT while demonstrating considerably lower affinity for NET, suggesting it may be useful in modulating dopaminergic and serotonergic systems without significant norepinephrine involvement .

The primary mechanism of action for 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester involves the inhibition of monoamine transporters. By binding to DAT and 5-HTT, the compound increases the availability of dopamine and serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders. This mechanism is particularly relevant in the context of developing treatments for cocaine addiction, where modulation of these neurotransmitter systems is critical .

Pharmacological Implications

The pharmacological profile of 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester suggests several potential applications:

- Cocaine Addiction Treatment : The compound's ability to inhibit DAT may reduce cocaine's reinforcing effects, making it a candidate for addiction therapies .

- Antidepressant Effects : Given its interaction with serotonin transporters, it may also serve as an antidepressant or anxiolytic agent .

- Research Tool : Its selective binding properties make it valuable in research settings for studying monoamine transporter functions and their roles in various psychiatric disorders .

Case Studies

- Cocaine Self-Administration Studies : In animal models, compounds similar to 3-(4-Methylphenyl)tropane-2-carboxylic acid methyl ester have shown reduced self-administration of cocaine, indicating potential efficacy in treating cocaine dependence .

- Behavioral Studies : Studies assessing locomotor activity have demonstrated that administration of this compound alters locomotion in a manner consistent with increased dopaminergic activity, further supporting its role as a stimulant-like agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-methylphenyl)tropane-2-carboxylic acid methyl ester and its analogues?

Methodological Answer: The synthesis typically involves:

- N-Demethylation : Use of α-chloroethyl chloroformate to remove the N-methyl group from cocaine or tropane precursors, followed by esterification .

- Grignard Addition : Reaction of p-methylphenylmagnesium bromide with anhydroecgonine derivatives to introduce the 4-methylphenyl substituent (Scheme 18 in ).

- Purification : Column chromatography (e.g., silica gel) with solvent systems like ethyl acetate/hexane (1:1) to isolate isomers, yielding products with >95% purity .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Demethylation | α-Chloroethyl chloroformate, CH₂Cl₂ | 60–75 | |

| Phenyl Group Addition | p-Methylphenyl MgBr, THF, −78°C | 50–65 | |

| Esterification | Methanol/H⁺, reflux | 70–85 |

Q. How is the structural configuration of 3-(4-methylphenyl)tropane derivatives validated?

Methodological Answer:

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., (2S,3S) configuration) and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes β- vs. α-isomers via coupling constants (e.g., J₂β,3β ≈ 9–10 Hz) and chemical shifts (e.g., C2 ester carbonyl at ~170 ppm) .

- Elemental Analysis : Validates purity (e.g., C 64.17%, H 6.98%, N 4.90% vs. calculated C 64.40%, H 6.95%, N 5.01%) .

Q. What in vitro assays are used to assess dopamine transporter (DAT) binding affinity?

Methodological Answer:

- Radioligand Competition : [³H]WIN 35,428 or [³H]mazindol binding assays in rat striatal membranes. IC₅₀ values are calculated using nonlinear regression (e.g., RTI-COC-32: IC₅₀ = 2.1 nM for DAT) .

- Selectivity Screening : Parallel assays for serotonin (SERT) and norepinephrine (NET) transporters to confirm DAT specificity (e.g., >100-fold selectivity over SERT/NET) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence DAT binding and selectivity?

Methodological Answer:

- Substituent Effects : 4-Chloro (RTI-COC-31) and 4-methyl (RTI-COC-32) groups enhance DAT affinity compared to unsubstituted phenyltropanes. Halogens improve lipophilicity and π-π stacking .

- Isosteric Replacements : Replacing the methyl ester with isopropyl esters (e.g., 3β-(4-iodophenyl)tropane-2β-carboxylic acid isopropyl ester) retains DAT affinity but alters pharmacokinetics .

Q. Table 2: SAR of Selected Analogues

| Compound | R-Substituent | DAT IC₅₀ (nM) | Selectivity (DAT/SERT) | Reference |

|---|---|---|---|---|

| RTI-COC-31 | 4-Cl | 1.8 | >500 | |

| RTI-COC-32 | 4-CH₃ | 2.1 | >450 | |

| 3β-(4-Iodophenyl) | 4-I | 3.5 | >300 |

Q. How can researchers resolve contradictions between in vitro binding data and in vivo behavioral effects?

Methodological Answer:

- Pharmacokinetic Profiling : Measure blood-brain barrier penetration (e.g., logP >2.5 for CNS activity) and metabolic stability (e.g., esterase resistance via bulkier esters) .

- Functional Assays : Use electrophysiology (e.g., DAT-mediated dopamine uptake inhibition) to confirm agonist/antagonist properties, which may differ from binding affinity .

- Behavioral Models : Test locomotor activity in rodents (e.g., RTI-COC-32 induces cocaine-like hyperactivity at 1 mg/kg) .

Q. What experimental strategies differentiate the activity of tropane isomers (e.g., 2β vs. 2α esters)?

Methodological Answer:

- Chiral Resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H, hexane/isopropanol) to separate enantiomers .

- Isomer-Specific Assays : Compare 2β-carboxylic acid methyl esters (high DAT affinity) vs. 2α isomers (10–100x reduced potency) in binding/functional assays .

Q. What in vivo models are appropriate for evaluating cocaine-like discriminative stimulus effects?

Methodological Answer:

- Drug Discrimination : Train rats to discriminate cocaine (5 mg/kg) from saline. Test compounds for substitution (e.g., RTI-COC-32 achieves 80% cocaine-appropriate responding at 3 mg/kg) .

- Dose-Response Curves : Compare ED₅₀ values to assess potency relative to cocaine. Include antagonist pretreatments (e.g., DAT inhibitor GBR 12909) to confirm mechanism .

Q. How can researchers optimize synthetic routes for novel tropane derivatives?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., esterification from 12h to 30 min) while maintaining yields .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl intermediates during Grignard additions .

- High-Throughput Screening : Parallel synthesis of 3β-(4-substituted phenyl) libraries for rapid SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.